4-Bromo-2,6-dichloropyrimidine
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Overview
Description
4-Bromo-2,6-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 It is a heterocyclic aromatic compound containing two nitrogen atoms in the pyrimidine ring, along with bromine and chlorine substituents at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2,6-dichloropyrimidine using bromine or a brominating agent such as phosphorus tribromide (PBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in the presence of aryl or alkyl boronic acids or halides. The reactions are performed under an inert atmosphere, often in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.
Scientific Research Applications
4-Bromo-2,6-dichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine-based drugs can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. The compound’s halogen substituents enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the bromine substituent and has different reactivity and applications.
4-Bromo-2,6-dichloropyridine: A structurally similar compound with a pyridine ring instead of pyrimidine, exhibiting distinct chemical properties.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with bromine at the 5-position, used in different synthetic applications.
Uniqueness: 4-Bromo-2,6-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations. Its ability to undergo selective nucleophilic substitution and cross-coupling reactions makes it a versatile compound in organic synthesis and drug development.
Properties
IUPAC Name |
4-bromo-2,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJOXAJZKPHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98519-66-5 |
Source
|
Record name | 4-bromo-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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